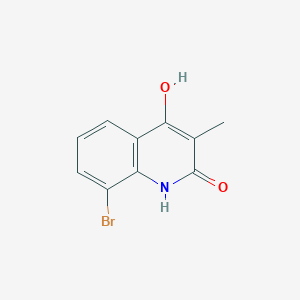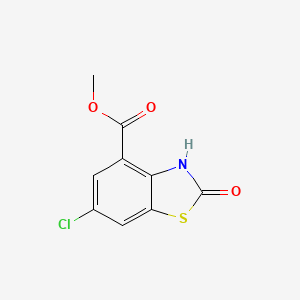
8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one typically involves the bromination of 4-hydroxy-3-methylquinolin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The choice of solvent, temperature, and brominating agent can be optimized for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may lead to the formation of hydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for developing new drugs with antimicrobial, antiviral, or anticancer properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of 8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinolin-2(1H)-one: Lacks the bromine and methyl groups, potentially leading to different biological activities.
8-chloro-4-hydroxy-3-methylquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological properties.
Uniqueness
8-bromo-4-hydroxy-3-methylquinolin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The combination of hydroxyl, methyl, and bromine groups provides a distinct set of properties that can be exploited in various applications.
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
8-bromo-4-hydroxy-3-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO2/c1-5-9(13)6-3-2-4-7(11)8(6)12-10(5)14/h2-4H,1H3,(H2,12,13,14) |
InChI Key |
VWUDNYITGWKFLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=CC=C2)Br)NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051825.png)
![[Methyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B15051834.png)


![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15051858.png)
![(1S)-6-Oxaspiro[2.5]octan-1-amine](/img/structure/B15051868.png)

![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B15051873.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B15051878.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051884.png)
![4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15051887.png)
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride](/img/structure/B15051895.png)
![(2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B15051896.png)

